![molecular formula C19H30N2O5 B051195 (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate CAS No. 82689-20-1](/img/structure/B51195.png)
(S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate
Overview
Description
(S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate, hereafter referred to as (S)-BtBHD, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a member of the carbamate family, and is made up of a benzyl tert-butyl group and a 6-hydroxyhexane-1,5-diyl group. The compound has been found to have several biochemical and physiological effects, and has been used for a variety of laboratory experiments.
Scientific Research Applications
Peptide Synthesis
Boc-Lysinol(Z) is commonly used in peptide synthesis . The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .
Production of Functional Monomers
Boc-Lysinol(Z) can be used in the production of functional monomers from lysine, which are then applied in high-valued polymers . These lysine-based monomers are of growing interest in pharmaceuticals, human health, textile processes, fire control, and electronic manufacturing .
N-Boc Deprotection
Boc-Lysinol(Z) can be used in an efficient and sustainable method for N-Boc deprotection . This process allows the deprotection of a wide variety of N-Boc derivatives in excellent yields .
Cross-Benzoin Reactions
Boc-Lysinol(Z) can be used in chemo- and diastereoselective N-Heterocyclic Carbene-Catalyzed Cross-Benzoin Reactions . This process is used in the production of various chemicals.
Green Chemistry
The use of Boc-Lysinol(Z) aligns with the principles of green chemistry, aiming to eliminate or at least decrease the use of potentially dangerous substances . This makes the processes involving Boc-Lysinol(Z) more environmentally friendly.
Biochemical Research
Boc-Lysinol(Z) is used in biochemical research due to its unique chemical structure . It’s used in various experiments and studies to understand its properties and potential applications.
Mechanism of Action
Boc-Lysinol(Z), also known as BOC-L-LYS(Z)-OL or (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate, is a compound with a molecular formula of C19H30N2O5 . This article will delve into the mechanism of action of Boc-Lysinol(Z), covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Biochemical Pathways
It’s known that this compound plays a role in solid-phase peptide synthesis (spps), where it’s used to make peptides containing nepsilon protected lysyl side chains .
properties
IUPAC Name |
benzyl N-[(5S)-6-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]hexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O5/c1-19(2,3)26-18(24)21-16(13-22)11-7-8-12-20-17(23)25-14-15-9-5-4-6-10-15/h4-6,9-10,16,22H,7-8,11-14H2,1-3H3,(H,20,23)(H,21,24)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAPMZGXJGUYNO-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448233 | |
Record name | Benzyl tert-butyl [(5S)-6-hydroxyhexane-1,5-diyl]biscarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate | |
CAS RN |
82689-20-1 | |
Record name | Phenylmethyl N-[(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-hydroxyhexyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82689-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl tert-butyl [(5S)-6-hydroxyhexane-1,5-diyl]biscarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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